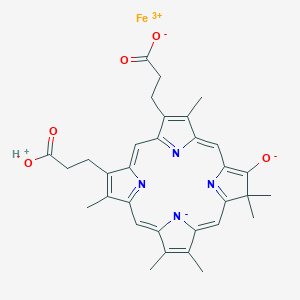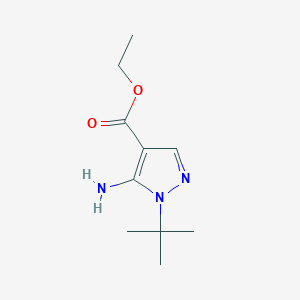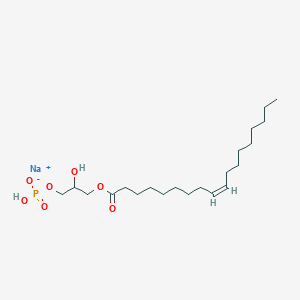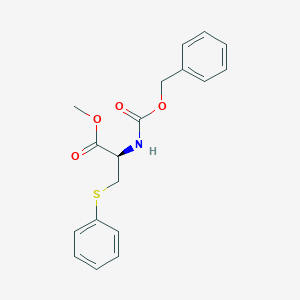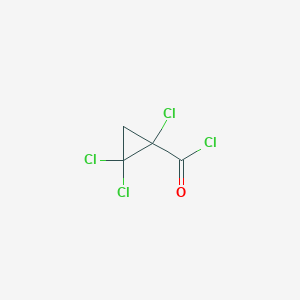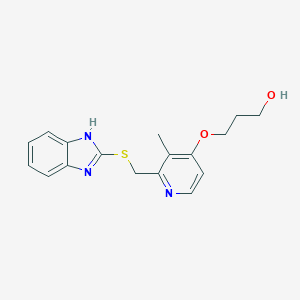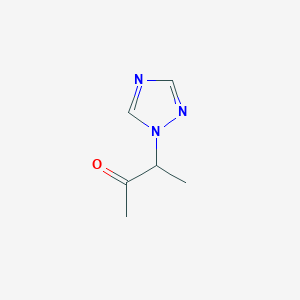![molecular formula C7H13N3O B054749 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol CAS No. 111677-92-0](/img/structure/B54749.png)
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol, also known as EDAPE, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a pyrazole derivative that contains an ethylideneamino group and a hydroxyl group. EDAPE has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol is not fully understood. However, studies have shown that 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol induces cell cycle arrest and apoptosis in cancer cells. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol also inhibits the production of reactive oxygen species and reduces oxidative stress. In addition, 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have various biochemical and physiological effects. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol also inhibits the production of reactive oxygen species and reduces oxidative stress. In addition, 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
The advantages of using 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol in lab experiments include its unique structure and potential applications in various research fields. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and potential as a chiral building block in organic synthesis. However, the limitations of using 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol research. One direction is to further investigate the mechanism of action of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol and its potential applications in cancer therapy. Another direction is to study the anti-inflammatory and antioxidant properties of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol and its potential applications in the treatment of inflammatory diseases. In addition, further studies are needed to determine the toxicity and safety profile of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol. Finally, the potential of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol as a chiral building block in organic synthesis should be explored further.
Conclusion:
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol is a pyrazole derivative that has gained significant attention in scientific research due to its unique structure and potential applications. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and potential as a chiral building block in organic synthesis. However, further studies are needed to fully understand its mechanism of action and toxicity profile. The potential applications of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol in various research fields make it an interesting and promising compound for future research.
合成法
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol can be synthesized using various methods, including the reaction of ethylideneamino-3,4-dihydropyrazole with epichlorohydrin in the presence of a base. Another method involves the reaction of ethylideneamino-3,4-dihydropyrazole with ethylene oxide in the presence of a base. The product is then purified using column chromatography. The purity of the product can be determined using NMR spectroscopy and elemental analysis.
科学的研究の応用
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has also been studied for its anti-inflammatory and antioxidant properties. In addition, 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have potential as a chiral building block in organic synthesis.
特性
CAS番号 |
111677-92-0 |
|---|---|
製品名 |
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol |
分子式 |
C7H13N3O |
分子量 |
155.2 g/mol |
IUPAC名 |
2-[5-(ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-8-7-3-4-10(9-7)5-6-11/h2,11H,3-6H2,1H3 |
InChIキー |
NZWVQUKMEYAWNI-UHFFFAOYSA-N |
SMILES |
CC=NC1=NN(CC1)CCO |
正規SMILES |
CC=NC1=NN(CC1)CCO |
同義語 |
1H-Pyrazole-1-ethanol, 3-(ethylideneamino)-4,5-dihydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



